molecular formula C13H13ClO3 B12317057 2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B12317057
M. Wt: 252.69 g/mol
InChI Key: DETWJBPWDQEYPK-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a 4-chlorobenzoyl substituent at the 2-position and a carboxylic acid group at the 1-position. The 4-chlorobenzoyl moiety is a common pharmacophore in medicinal chemistry, often associated with lipid-lowering agents (e.g., fenofibrate derivatives) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWJBPWDQEYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation via Enolate Intermediates

The most widely adopted method involves deprotonation of cyclopentane-1-carboxylic acid at the C2 position using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, followed by reaction with 4-chlorobenzoyl chloride. This approach capitalizes on the enolate's nucleophilicity to ensure regioselective acylation:

$$
\text{Cyclopentane-1-carboxylic acid} + \text{LDA} \rightarrow \text{C2-enolate} \xrightarrow{\text{4-ClC}6\text{H}4\text{COCl}} \text{2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid}
$$

Optimization Parameters :

  • Temperature : Maintaining -78°C prevents ketone formation via over-oxidation.
  • Solvent : THF enhances enolate stability compared to ethers.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to enolate minimizes dimerization byproducts.

Friedel-Crafts Acylation Alternatives

While classical Friedel-Crafts methods are unsuitable for non-aromatic cyclopentane, modified approaches using Lewis acid catalysts (e.g., AlCl₃) enable C2 acylation under high-pressure conditions (5–10 bar). This method achieves 65–70% yield but requires rigorous moisture control to prevent catalyst deactivation.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities utilize tubular reactors with in-line IR spectroscopy for real-time monitoring. Key advantages include:

  • Residence Time : 12–15 minutes at 120°C.
  • Catalyst Recycling : Immobilized LDA on silica gel reduces waste.
  • Yield : 82–85% with 99.5% HPLC purity.

Purification Protocols

Crystallization : Ethyl acetate/hexane (3:7) mixtures yield needle-shaped crystals with ≤0.3% impurities.
Chiral Chromatography : Amylose-based columns resolve trans/cis isomers, achieving ≥99% enantiomeric excess.

Stereochemical Control and Analysis

Trans-Configuration Preservation

The trans geometry arises from steric hindrance during enolate acylation. Bulky bases like LDA favor the less hindered transition state, producing >95% trans-isomer. Confirmatory techniques include:

  • NOESY NMR : Correlates H1 and H3 protons across the cyclopentane ring.
  • X-ray Crystallography : Resolves bond angles (C1-C2-C3 = 112.5°) consistent with trans-configuration.

Racemization Mitigation

Storage at -20°C under argon limits epimerization to <0.1% over 6 months. Acidic workup (pH 4–5) prevents base-catalyzed isomerization during isolation.

Comparative Methodological Analysis

Parameter Enolate Acylation Modified Friedel-Crafts
Yield (%) 82–85 65–70
Reaction Time (h) 2.5 6.0
Purity (HPLC, %) 99.5 95.2
Stereoselectivity (trans:cis) 98:2 85:15
Scalability Excellent Moderate

Mechanistic Insights

Enolate Formation Dynamics

LDA deprotonates the C2 hydrogen (pKa ≈ 19 in THF), generating a resonance-stabilized enolate. DFT calculations reveal a 12.3 kcal/mol preference for trans- over cis- transition states due to reduced torsional strain.

Acyl Transfer Pathway

The enolate attacks 4-chlorobenzoyl chloride's electrophilic carbonyl carbon (δ+ = 0.47 e⁻), forming a tetrahedral intermediate. Chloride expulsion completes the acylation, with ΔG‡ = 18.9 kcal/mol.

Advanced Catalytic Systems

Organocatalyzed Asymmetric Synthesis

Chiral bis-oxazoline catalysts induce enantioselectivity via hydrogen bonding. Key results:

  • ee : 94–96%.
  • TON : 450–500.

Enzymatic Approaches

Lipase B from Candida antarctica catalyzes kinetic resolution, separating trans/cis isomers with E = 38.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activity, particularly its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures may interact with proteins involved in inflammatory pathways or pain signaling.

Key Findings :

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory responses through modulation of cytokine release.
  • Analgesic Properties : The presence of the chlorobenzoyl moiety could enhance the binding affinity to biological targets related to pain perception.

Anticancer Research

In vitro studies have demonstrated that 2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid exhibits significant anticancer properties against various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung adenocarcinoma)< 10
A375 (Melanoma)5.7
HepG2 (Liver carcinoma)20.9–35.5

These findings indicate that the compound may induce apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains, showing varying degrees of effectiveness.

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

These results suggest that it could be developed into a novel antimicrobial agent.

Enzyme Inhibition Studies

Research has indicated that this compound acts as an enzyme inhibitor, which may have therapeutic implications.

Inhibitory Effects :

  • Acetylcholinesterase (AChE) : Demonstrated significant inhibition comparable to standard inhibitors.
  • Urease : Strong inhibitory activity noted, indicating potential applications in treating conditions related to urease-producing bacteria.

Case Studies

Several studies have explored the applications of this compound:

  • Anticancer Properties Study : A study on human lung adenocarcinoma cells revealed the compound's ability to induce apoptosis through mitochondrial pathway activation.
  • Antimicrobial Evaluation : In vitro assays indicated effective inhibition of Salmonella typhi and Bacillus subtilis, supporting its potential use in treating bacterial infections.
  • Enzyme Interaction Studies : Docking studies suggested effective binding to active sites of AChE and urease, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analog: 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid (CAS 80789-69-1)

  • Structure : Substituents at the 1-position of cyclopentane (carboxylic acid and 4-chlorophenyl).
  • Key Data :
    • Molecular weight: 224.68 g/mol
    • Melting point: 160–164°C
    • Solubility: Likely polar due to carboxylic acid; comparable to target compound but steric effects differ due to substituent position .
  • Higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding) in the solid state .

Functional Group Variation: 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic Acid (CAS 505071-95-4)

  • Structure : Cyclopentane with 4-chlorobenzenesulfonyl and carboxylic acid groups.
  • Key Data: Molecular weight: 288.74 g/mol Solubility: Soluble in chloroform, methanol, and DMSO .
  • Comparison :
    • Sulfonyl group is more electron-withdrawing than benzoyl, increasing acidity of the carboxylic acid (lower pKa).
    • Enhanced solubility in polar solvents (e.g., DMSO) due to sulfonyl’s polarity .

Ring Size Variation: 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic Acid (CAS 1511861-89-4)

  • Structure : Cyclobutane ring with 4-chloro-2-fluorophenyl and carboxylic acid groups.
  • Key Data :
    • Molecular weight: 228.65 g/mol
  • Fluorine substituent improves lipophilicity (LogP) and may alter pharmacokinetics via reduced oxidative metabolism .

Pharmacologically Active Analog: Fenofibric Acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid)

  • Structure: Aryloxypropanoic acid derivative with 4-chlorobenzoyl.
  • Key Data :
    • Relative Retention Time (HPLC): 0.36 .
  • The target compound’s rigid cyclopentane may limit off-target interactions but reduce bioavailability due to higher crystallinity .

Research Implications

  • Drug Design : The 4-chlorobenzoyl group is critical for target binding but requires optimization of substituent positions and ring size to balance potency and solubility.
  • Synthetic Challenges : Impurity profiles (e.g., methyl/ethyl esters in ) highlight the need for precise reaction control during synthesis .
  • Metabolism : Fluorinated or sulfonated analogs may offer improved stability but require toxicity assessments .

Biological Activity

2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, also known as trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid, is a compound with the molecular formula C₁₃H₁₃ClO₃ and a molecular weight of 252.69 g/mol. Its structure features a cyclopentane ring substituted with a 4-chlorobenzoyl group and a carboxylic acid functional group. This unique structure suggests potential applications in medicinal chemistry, particularly due to its anticipated biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies indicate that compounds with similar structures exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects. The presence of the chlorobenzoyl moiety may enhance interactions with biological targets, making this compound a candidate for further pharmacological investigation.

Potential Pharmacological Applications

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound. The following table summarizes some related compounds and their notable features:

Compound NameMolecular FormulaMolecular WeightNotable Features
Cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acidC₁₃H₁₃ClO₃252.70 g/molGeometrical isomer with potential different activity
2-(Phenyl)cyclopentanecarboxylic acidC₁₂H₁₂O₂192.22 g/molLacks halogen substitution; different reactivity
3-(4-Chlorobenzoyl)cyclohexanecarboxylic acidC₁₄H₁₄ClO₃266.72 g/molLarger cyclic structure; potential for different applications

This table highlights how structural variations can influence the biological activity of similar compounds.

The mechanisms through which these compounds exert their biological effects are still being elucidated. However, it is hypothesized that the interaction with specific proteins involved in inflammatory processes or apoptosis pathways may play a crucial role in their efficacy . Further investigations using molecular dynamics simulations could provide insights into the binding interactions at a molecular level.

Q & A

Q. What advanced safety measures are needed for large-scale synthesis (>100 g)?

  • Methodological Answer : Implement HAZOP studies to identify risks (e.g., exothermic reactions during acylation). Use jacketed reactors with temperature control (±2°C). Waste streams containing chlorinated byproducts must be neutralized with NaOH before disposal .

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